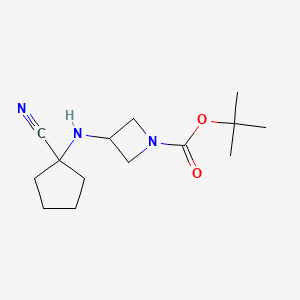
Tert-butyl 3-((1-cyanocyclopentyl)amino)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-((1-cyanocyclopentyl)amino)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H24N2O2 It is a member of the azetidine family, which is known for its four-membered ring structure containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((1-cyanocyclopentyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 1-cyanocyclopentylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Tert-butyl 3-((1-cyanocyclopentyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized azetidine derivatives.
科学的研究の応用
Tert-butyl 3-((1-cyanocyclopentyl)amino)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of tert-butyl 3-((1-cyanocyclopentyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 3-(methylamino)azetidine-1-carboxylate
- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-((1-cyanocyclopentyl)amino)azetidine-1-carboxylate is unique due to the presence of the 1-cyanocyclopentyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other azetidine derivatives and contributes to its specific applications and potential therapeutic benefits.
特性
分子式 |
C14H23N3O2 |
|---|---|
分子量 |
265.35 g/mol |
IUPAC名 |
tert-butyl 3-[(1-cyanocyclopentyl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H23N3O2/c1-13(2,3)19-12(18)17-8-11(9-17)16-14(10-15)6-4-5-7-14/h11,16H,4-9H2,1-3H3 |
InChIキー |
XRZJECSFGNDPOC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2(CCCC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



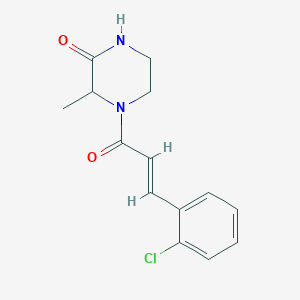
![(2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
![1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14868201.png)
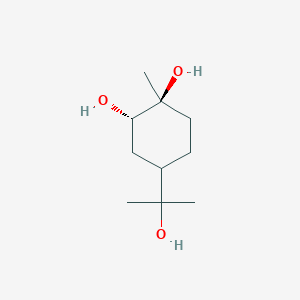
![3-{[4-(Benzyloxy)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14868207.png)

![4-[(benzylamino)methylene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14868221.png)

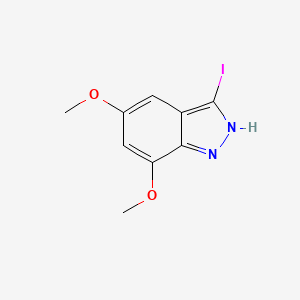
![1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868242.png)
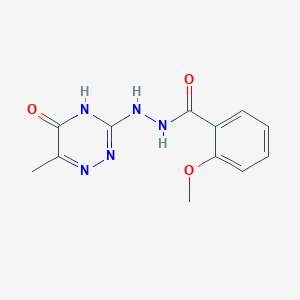
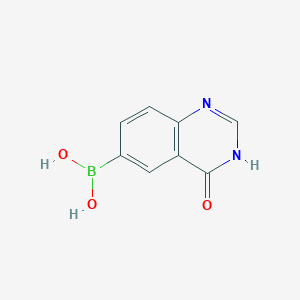
![3-(3,4-dimethoxyphenethyl)-8-methoxy-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14868260.png)
